1-(1-(Thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-(m-tolyl)urea
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Overview
Description
1-(1-(Thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-(m-tolyl)urea is a complex organic compound that features a unique combination of functional groups, including a thiophene ring, a sulfonyl group, a tetrahydroquinoline moiety, and a tolyl-substituted urea
Scientific Research Applications
1-(1-(Thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-(m-tolyl)urea has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Materials Science: Utilized in the development of organic semiconductors and light-emitting diodes (LEDs).
Organic Synthesis: Serves as an intermediate in the synthesis of more complex organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-(Thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-(m-tolyl)urea typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Tetrahydroquinoline Core: This can be achieved through the Povarov reaction, which involves the cycloaddition of an aniline derivative with an aldehyde and an alkene.
Introduction of the Thiophene Sulfonyl Group: The thiophene ring can be sulfonylated using reagents such as chlorosulfonic acid or sulfonyl chlorides under controlled conditions.
Coupling with Tolyl Isocyanate: The final step involves the reaction of the sulfonylated tetrahydroquinoline with m-tolyl isocyanate to form the desired urea derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(1-(Thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-(m-tolyl)urea can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride (LiAlH4) are common.
Substitution: Halogenating agents, nitrating agents, or alkylating agents can be employed under appropriate conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated, nitrated, or alkylated derivatives.
Mechanism of Action
The mechanism of action of 1-(1-(Thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-(m-tolyl)urea depends on its application:
Biological Systems: It may interact with specific enzymes or receptors, modulating their activity through binding interactions.
Materials Science: Functions as a charge carrier or light-emitting molecule, depending on its electronic properties.
Comparison with Similar Compounds
Similar Compounds
1-(Thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinoline: Lacks the urea and tolyl groups.
3-(m-Tolyl)urea: Lacks the thiophene sulfonyl and tetrahydroquinoline moieties.
Uniqueness
1-(1-(Thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-(m-tolyl)urea is unique due to the combination of its functional groups, which confer distinct chemical and physical properties, making it versatile for various applications.
Properties
IUPAC Name |
1-(3-methylphenyl)-3-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3S2/c1-15-5-2-7-17(13-15)22-21(25)23-18-10-9-16-6-3-11-24(19(16)14-18)29(26,27)20-8-4-12-28-20/h2,4-5,7-10,12-14H,3,6,11H2,1H3,(H2,22,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKYYPPAGXRUMOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)NC2=CC3=C(CCCN3S(=O)(=O)C4=CC=CS4)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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